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Compound of Interest

Compound Name:
2-(4-Bromophenyl)-2-

methyloxirane

CAS No.: 80909-78-0

Cat. No.: B8761372

Get Quote

Executive Summary
As drug development increasingly relies on complex molecular architectures, functionalized

epoxides like 2-(4-Bromophenyl)-2-methyloxirane (CAS: 80909-78-0) have become critical

intermediates[1]. Commonly utilized in the synthesis of azole antifungals and targeted active

pharmaceutical ingredients (APIs), this compound features a highly strained oxirane ring

coupled with an electron-withdrawing para-bromophenyl group. While this structural dynamic

makes it an excellent electrophile for synthetic chemistry, it simultaneously classifies the

compound as a potent alkylating agent.

This whitepaper provides a comprehensive technical framework for researchers and safety

professionals, detailing the physicochemical properties, toxicological causality, and self-

validating experimental protocols required to handle this reactive intermediate safely and

effectively.
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To predict the behavior of 2-(4-Bromophenyl)-2-methyloxirane in both biological systems and

synthetic reactors, we must first analyze its quantitative properties. The compound's lipophilicity

(LogP = 2.94) dictates its ability to cross lipid bilayers, while its density and boiling point inform

reactor design and distillation parameters[2].

Quantitative Data Summary
Property Value Source / Grounding

IUPAC Name
2-(4-bromophenyl)-2-

methyloxirane
[1]

CAS Registry Number 80909-78-0 [2]

Molecular Formula C9H9BrO [1]

Molecular Weight 213.07 g/mol [1]

Density ~1.40 g/cm³ [2]

Boiling Point ~245 °C [2]

LogP (Octanol-Water) 2.94 [2]

Reactivity Causality: The inherent ~27 kcal/mol of ring strain in the three-membered oxirane

ring drives its reactivity. The presence of the methyl group at the alpha position and the para-

bromophenyl group creates a highly polarized C-O bond, making the beta-carbon highly

susceptible to nucleophilic attack.

Toxicological Mechanisms & Causality
The very features that make 2-(4-Bromophenyl)-2-methyloxirane synthetically useful also

make it biologically hazardous. Epoxides are classic alkylating agents.

The Causality of Toxicity: Due to its LogP of 2.94[2], the molecule easily diffuses across cellular

membranes. Once intracellular, the electrophilic beta-carbon of the epoxide undergoes

nucleophilic attack by the nitrogenous bases of DNA (predominantly the N7 position of

guanine). This covalent binding disrupts DNA replication and transcription. In a foundational

study, para-substituted alpha-methylstyrene oxide derivatives (including the bromo-derivative)
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were shown to exhibit significant mutagenicity in Salmonella typhimurium strains ()[3]. The

study confirmed that reactivity at the beta-carbon is the primary driver of genotoxic stress[3].

Exposure to 2-(4-Bromophenyl)-2-methyloxirane

Cellular Uptake via Lipophilic Diffusion

Electrophilic Attack on Epoxide β-Carbon

Covalent Alkylation of DNA Nucleotides

Genotoxic Stress & Mutagenesis

Click to download full resolution via product page

Mechanism of genotoxicity via epoxide-mediated DNA alkylation.

Advanced Handling & Experimental Protocols
To mitigate the alkylation hazard while maximizing synthetic yield, experimental workflows must

be designed as self-validating systems. The following protocol details a standard nucleophilic

ring-opening reaction (e.g., coupling with a triazole derivative for antifungal API synthesis).
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Step-by-Step Methodology: Nucleophilic Ring-Opening
1. Reagent Preparation & Environmental Control:

Action: Conduct all operations inside a certified chemical fume hood. Purge the reaction

vessel with Argon (Ar) or Nitrogen (N₂).

Causality: Atmospheric moisture can cause premature hydrolysis of the epoxide, leading to

diol formation and reducing the yield of the target API.

2. Substrate Dissolution:

Action: Dissolve 2-(4-Bromophenyl)-2-methyloxirane in an anhydrous, aprotic solvent

(e.g., anhydrous THF or DMF).

Causality: Aprotic solvents prevent hydrogen bonding with the nucleophile, maintaining its

kinetic energy and reactivity toward the epoxide ring.

3. Controlled Nucleophile Addition:

Action: Add the nucleophile (e.g., an amine or azole salt) dropwise at 0°C to 5°C.

Causality: Epoxide ring-opening is highly exothermic. Dropwise addition prevents thermal

runaway and suppresses unwanted polymerization side-reactions.

4. Thermal Activation & Self-Validation:

Action: Gradually heat the reaction to 60-80°C. Monitor the reaction via TLC or HPLC every

30 minutes.

Causality (Self-Validation): You must analytically confirm the complete consumption of the

epoxide before proceeding to workup. This ensures no active alkylating agent is transferred

to the separation funnel, protecting the operator.

5. Quenching & Decontamination:

Action: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). If

unreacted epoxide is detected, add a 10% sodium thiosulfate (Na₂S₂O₃) solution.
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Causality: Thiosulfate acts as a soft, highly reactive sulfur nucleophile that rapidly attacks

and neutralizes any residual epoxide, rendering the aqueous waste stream non-alkylating

and safe for disposal.

1. Fume Hood Prep & Inert Atmosphere (Ar)

2. Substrate Dissolution (Anhydrous THF)

3. Dropwise Nucleophile Addition

4. Thermal Activation (60-80°C)

5. Quenching (Aq. NH4Cl / Thiosulfate)

Click to download full resolution via product page

Step-by-step workflow for the safe nucleophilic ring-opening of oxiranes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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